![molecular formula C14H16N2O B428537 N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline CAS No. 17835-22-2](/img/structure/B428537.png)
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline: is a chemical compound with a unique structure that includes a pyridinium ion and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline typically involves the reaction of 6-methylpyridine with aniline under specific conditions. The process may include steps such as oxidation and alkylation to achieve the desired structure. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ion back to its corresponding pyridine derivative.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding pyridine compound.
Applications De Recherche Scientifique
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The aniline group may also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparaison Avec Des Composés Similaires
N-[2-(6-methylpyridin-3-yl)ethyl]aniline: Similar structure but lacks the oxidized pyridinium ion.
N-[2-(6-chloropyridin-3-yl)ethyl]aniline: Contains a chlorine substituent instead of a methyl group.
N-[2-(6-methyl-1-oxidopyridin-1-ium-3-yl)ethyl]benzylamine: Similar structure with a benzylamine group instead of an aniline group.
Uniqueness: N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline is unique due to the presence of both the oxidized pyridinium ion and the aniline group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .
Propriétés
Numéro CAS |
17835-22-2 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29g/mol |
Nom IUPAC |
N-[2-(6-methyl-1-oxidopyridin-1-ium-3-yl)ethyl]aniline |
InChI |
InChI=1S/C14H16N2O/c1-12-7-8-13(11-16(12)17)9-10-15-14-5-3-2-4-6-14/h2-8,11,15H,9-10H2,1H3 |
Clé InChI |
FZPYMNOBFYWKFC-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)CCNC2=CC=CC=C2)[O-] |
SMILES canonique |
CC1=[N+](C=C(C=C1)CCNC2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


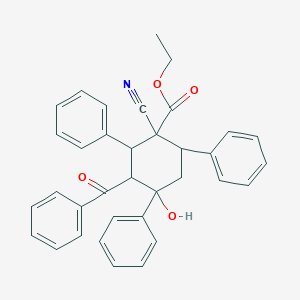
![7-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428457.png)
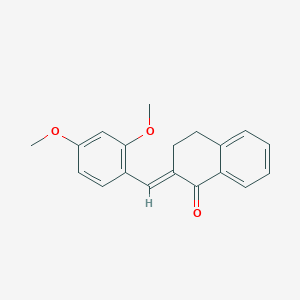
![6-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428459.png)

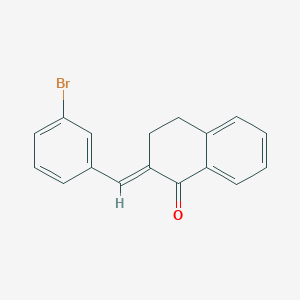
![2,6-Bis(3-bromophenyl)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4-hydroxy-1-[3-(trifluoromethyl)phenyl]cyclohexanecarbonitrile](/img/structure/B428463.png)
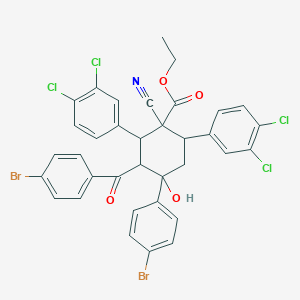
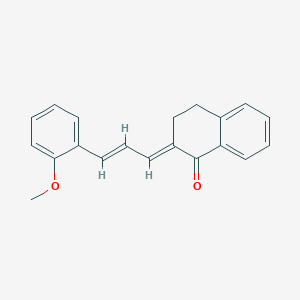
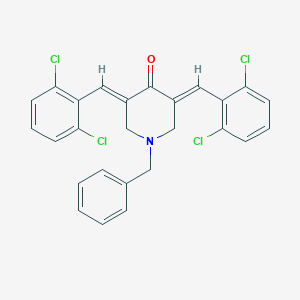
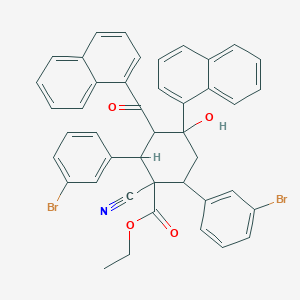
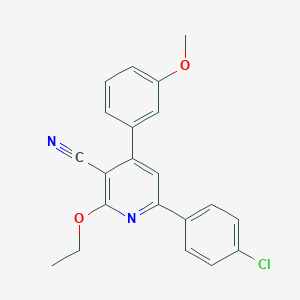
![3-[(4-Methoxyphenyl)diazenyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B428474.png)
![5-{2-nitrophenyl}-3-(2-thienylcarbonyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B428479.png)
